![molecular formula C6H5BrINO B6301562 2-Bromo-4-iodo-6-methoxypyridine CAS No. 2384576-93-4](/img/structure/B6301562.png)
2-Bromo-4-iodo-6-methoxypyridine
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Overview
Description
2-Bromo-4-iodo-6-methoxypyridine (BIMP) is an organic compound that has seen an increase in usage and research in recent years. BIMP is an aromatic heterocyclic compound, which is composed of a ring of five atoms, including one nitrogen, two bromine, one iodine, and one oxygen. BIMP has a wide range of applications in the field of organic synthesis, as well as in the fields of medicinal chemistry and biochemistry.
Scientific Research Applications
Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
2-Bromo-4-iodo-6-methoxypyridine is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are derived from ML3403 and are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . They also play an important role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Development of Facial-Capping Tris-Pyridyl Ligands
This compound is used in the development of facial-capping tris-pyridyl ligands . These ligands are based on the tris(2-pyridyl)methoxymethane backbone and allow for systematic variations of the steric demands at the periphery of the ligand .
Chemical Synthesis
2-Bromo-4-iodo-6-methoxypyridine is used in various areas of chemical synthesis . This includes the synthesis of complex organic molecules, development of new synthetic methodologies, and the design of new catalysts .
Material Science
This compound is also used in the field of material science . It can be used in the synthesis of new materials with unique properties, such as high thermal stability, electrical conductivity, or specific optical properties .
Chromatography
2-Bromo-4-iodo-6-methoxypyridine can be used in chromatography . It can be used as a stationary phase in gas chromatography or as a mobile phase in liquid chromatography .
Analytical Chemistry
This compound is used in analytical chemistry . It can be used as a reagent in various analytical techniques, such as spectrophotometry, fluorimetry, or mass spectrometry .
Mechanism of Action
Target of Action
It is known that this compound is used in laboratory research and chemical synthesis .
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond .
Biochemical Pathways
Its use in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its use in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action of 2-Bromo-4-iodo-6-methoxypyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the reaction conditions .
properties
IUPAC Name |
2-bromo-4-iodo-6-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTBBPPICOPJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodo-6-methoxypyridine |
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